H3R Binding Affinity: 1.35 nM Kd Distinguishes This Compound from Typical H3R Chemical Probes
The compound exhibits a Kd of 1.35 nM for the human H3R in a BRET-based binding assay using NLuc/GPCR-fused receptor expressed in HEK293T cells [1]. This value places it in the high-affinity range characteristic of advanced H3R chemical probes, comparable to the clinically evaluated ligand pitolisant (Ki ~0.16 nM for H3R) yet structurally distinct [2]. By contrast, the closely related thiophen-2-yl regioisomer (CAS 2380191-58-0) lacks publicly reported H3R affinity data, precluding any assumption of equivalent binding potency .
| Evidence Dimension | Binding affinity (Kd) for human histamine H3 receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Pitolisant (clinically validated H3R antagonist/inverse agonist): Ki ≈ 0.16 nM (H3R). Thiophen-2-yl isomer (CAS 2380191-58-0): no reported H3R binding data. |
| Quantified Difference | ~8.4-fold weaker binding vs. pitolisant; cannot be compared to thiophen-2-yl isomer due to absent data. |
| Conditions | BRET assay, human recombinant NLuc/GPCR-fused H3R, HEK293T cells, 30 min incubation, furimazine substrate [1]; pitolisant radioligand binding assay, human H3R [2]. |
Why This Matters
Procurement of a high-affinity H3R ligand with validated binding data ensures reproducible target engagement in screening assays, whereas uncharacterized analogs risk variable potency.
- [1] BindingDB Entry BDBM50538677 (CHEMBL4635634). Kd: 1.35 nM. BindingDB, 2020. View Source
- [2] Schwartz JC. The histamine H3 receptor: from discovery to clinical trials with pitolisant. Br J Pharmacol. 2011;163(4):713-721. View Source
